molecular formula C4H8N2OS2 B14656661 S-methyl N-[amino(methylsulfanyl)methylidene]carbamothioate

S-methyl N-[amino(methylsulfanyl)methylidene]carbamothioate

Cat. No.: B14656661
M. Wt: 164.3 g/mol
InChI Key: XOYLYBLZZHDQIJ-UHFFFAOYSA-N
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Description

S-Methyl [amino(methylsulfanyl)methylidene]carbamothioate is an organosulfur compound with a unique structure that includes both sulfur and nitrogen atoms. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. Its structure allows it to participate in a variety of chemical reactions, making it a versatile compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-Methyl [amino(methylsulfanyl)methylidene]carbamothioate typically involves the reaction of methyl isothiocyanate with a suitable amine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the temperature is maintained at a moderate level to ensure the reaction proceeds efficiently.

Industrial Production Methods: In an industrial setting, the production of S-Methyl [amino(methylsulfanyl)methylidene]carbamothioate may involve a continuous flow process to enhance yield and efficiency. The use of catalysts and optimized reaction conditions can further improve the production process, making it more cost-effective and scalable.

Chemical Reactions Analysis

Types of Reactions: S-Methyl [amino(methylsulfanyl)methylidene]carbamothioate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the sulfur or nitrogen atoms, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as alkyl halides or amines can be used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines.

Scientific Research Applications

S-Methyl [amino(methylsulfanyl)methylidene]carbamothioate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organosulfur compounds.

    Biology: The compound’s ability to interact with biological molecules makes it useful in studying enzyme mechanisms and protein interactions.

    Industry: Used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.

Mechanism of Action

The mechanism by which S-Methyl [amino(methylsulfanyl)methylidene]carbamothioate exerts its effects involves its interaction with specific molecular targets. The sulfur and nitrogen atoms in the compound can form covalent bonds with target molecules, leading to changes in their structure and function. This interaction can affect various biochemical pathways, making the compound useful for studying enzyme mechanisms and developing new therapeutic agents.

Comparison with Similar Compounds

    Thiazoles: These compounds also contain sulfur and nitrogen atoms and have diverse biological activities.

    Sulfonamides: Known for their antibacterial properties, these compounds share some structural similarities with S-Methyl [amino(methylsulfanyl)methylidene]carbamothioate.

Uniqueness: S-Methyl [amino(methylsulfanyl)methylidene]carbamothioate is unique due to its specific combination of sulfur and nitrogen atoms, which allows it to participate in a wide range of chemical reactions

Properties

Molecular Formula

C4H8N2OS2

Molecular Weight

164.3 g/mol

IUPAC Name

S-methyl N-[amino(methylsulfanyl)methylidene]carbamothioate

InChI

InChI=1S/C4H8N2OS2/c1-8-3(5)6-4(7)9-2/h1-2H3,(H2,5,6,7)

InChI Key

XOYLYBLZZHDQIJ-UHFFFAOYSA-N

Canonical SMILES

CSC(=NC(=O)SC)N

Origin of Product

United States

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